molecular formula C14H10F2 B1596802 [(E)-1,2-Difluoro-2-phenylethenyl]benzene CAS No. 20488-54-4

[(E)-1,2-Difluoro-2-phenylethenyl]benzene

Cat. No. B1596802
CAS RN: 20488-54-4
M. Wt: 216.22 g/mol
InChI Key: VIWUJKBBJRFTMC-BUHFOSPRSA-N
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Description

[(E)-1,2-Difluoro-2-phenylethenyl]benzene, also known as DFE, is a chemical compound that has gained significant attention in scientific research due to its potential biological applications. DFE is a derivative of stilbene, a compound found in plants that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. DFE is synthesized through a simple and efficient method, making it a promising candidate for future research.

Scientific Research Applications

Photoisomerization Studies

1,2-Difluorostilbene is utilized in photoisomerization research due to its structural similarity to stilbene. Studies involving ultrafast Raman spectroscopy have provided insights into the structural identification of the intermediate states during stilbene photoisomerization .

Fluorescence Lifetime Techniques in Medicine

In medical applications, 1,2-Difluorostilbene derivatives can be used in time-resolved fluorescence techniques for diagnosing biological tissues. This includes identifying diseases like cancer and atherosclerotic cardiovascular disease through intrinsic fluorescence signals .

Environmental Science: Soil Remediation

1,2-Difluorostilbene and its analogs may play a role in environmental science, particularly in soil biodegradation processes. Understanding the degradation pathways can lead to improved soil remediation techniques .

Analytical Chemistry: Method Development

In analytical chemistry, 1,2-Difluorostilbene can be part of the development of new analytical methods. Its stable and predictable behavior makes it a candidate for calibration standards or as a component in the synthesis of analytical reagents .

Organic Synthesis: C–S Bond Formation

The compound is relevant in organic synthesis, particularly in reactions involving carbon–sulfur bond formation. It serves as a model compound for studying 1,2-difunctionalization of alkenes and alkynes .

Pharmacology: Drug Discovery

Stilbene derivatives, including 1,2-Difluorostilbene, are explored for their pharmacological applications. They are studied for their anticancer, antiproliferative, and antimicrobial properties, among others .

Biotechnology: Nanotechnology Applications

In biotechnology, 1,2-Difluorostilbene derivatives could be used in the development of nanotechnology applications, such as nanocarriers for drug delivery systems, due to their structural versatility and functionalizability .

properties

IUPAC Name

[(E)-1,2-difluoro-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWUJKBBJRFTMC-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\F)/F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-1,2-Difluoro-2-phenylethenyl]benzene

CAS RN

20488-54-4
Record name NSC42791
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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